Nicotinoyl chloride

Description

Properties

IUPAC Name |

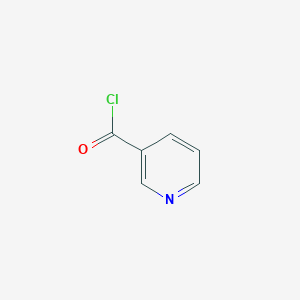

pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIAJXSKNPHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146214 | |

| Record name | Nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10400-19-8 | |

| Record name | Nicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10400-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010400198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3X2E4XUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Nicotinic acid reacts with thionyl chloride in a 1:1 molar ratio, though excess SOCl₂ (typically 2–3 equivalents) is employed to drive the reaction to completion. The mechanism proceeds via nucleophilic acyl substitution:

-

Activation : Thionyl chloride coordinates with the carbonyl oxygen of nicotinic acid, forming a tetrahedral intermediate.

-

Chloride Attack : The intermediate undergoes rearrangement, releasing sulfur dioxide (SO₂) and hydrochloric acid (HCl), yielding this compound.

The reaction is exothermic, requiring controlled temperature conditions to mitigate side reactions such as over-chlorination or decomposition.

Industrial-Scale Protocol (CN1234690C)

The patent CN1234690C delineates a high-yield synthesis of this compound hydrochloride, a stabilized form of the compound:

| Parameter | Condition |

|---|---|

| Nicotinic acid | 24.4 mmol (3.00 g) |

| Thionyl chloride | 10 mL (138 mmol, 16.4 g) |

| Temperature | 77°C (reflux) |

| Reaction time | 2 hours |

| Purification | Ether reflux, filtration |

| Yield | 95.99% (this compound hydrochloride) |

Procedure :

-

Nicotinic acid is suspended in thionyl chloride under anhydrous conditions.

-

The mixture is refluxed at 77°C for 2 hours, during which SO₂ and HCl evolve as gaseous byproducts.

-

Excess thionyl chloride is removed via vacuum distillation.

-

The residue is treated with diethyl ether, refluxed for 1 hour, and filtered to isolate this compound hydrochloride as a near-white solid.

Advantages :

-

High purity (>95%) without chromatography.

-

Scalable to multi-kilogram batches.

Alternative Chlorinating Agents

While thionyl chloride remains the reagent of choice, other agents like phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] have been explored. However, these methods are less prevalent in industrial settings due to lower yields or handling complexities.

Phosphorus Pentachloride (PCl₅)

PCl₅ reacts with nicotinic acid in a 1:1 molar ratio, generating this compound and phosphorous oxychloride (POCl₃). However, this method is hampered by:

Oxalyl Chloride

Oxalyl chloride offers a milder alternative, often used in the presence of catalytic dimethylformamide (DMF). The reaction proceeds at room temperature but requires extended reaction times (12–24 hours).

Purification and Stabilization

This compound is hygroscopic and prone to hydrolysis. Stabilization as the hydrochloride salt (this compound hydrochloride) is a common industrial practice.

Ether Reflux Purification

Post-synthesis, the crude product is refluxed with diethyl ether to:

Recrystallization

Recrystallization from chloroform-ethanol or acetone-sherwood oil mixtures enhances purity (>99%).

Comparative Analysis of Methods

The table below contrasts thionyl chloride-mediated synthesis with alternative approaches:

| Method | Reagent | Yield | Purity | Scalability |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | 95–96% | High | Industrial |

| Phosphorus pentachloride | PCl₅ | 70–80% | Moderate | Laboratory |

| Oxalyl chloride | (COCl)₂ + DMF | 85–90% | High | Pilot-scale |

Key Findings :

-

Thionyl chloride achieves the highest yield and scalability, making it ideal for bulk production.

-

Oxalyl chloride is preferable for small-scale, moisture-sensitive syntheses.

Industrial Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Reactions with Amines

- Formation of Nicotinamides: Nicotinoyl chloride reacts with amines to form nicotinamides. For example, it can react with mono-thiocarbohydrazone to yield nicotinamides . Triethylamine is often used as an acid-trapping agent to neutralize the HCl generated during the reaction .

- Synthesis of Dipeptide Derivatives: this compound can be used to synthesize dipeptide derivatives by reacting it with amino acid esters, such as glycyl-glycine methyl ester, followed by further transformations like hydrazinolysis .

Reactions with Alcohols

- Esterification: this compound reacts with alcohols to form nicotinic acid esters. For instance, it can be used to modify amylose to create esters .

- Synthesis of O-Nicotinoylcholine Chloride: this compound can react with choline chloride to produce O-nicotinoylcholine chloride, a compound with potential pharmaceutical applications . The reaction is often conducted in the presence of a tertiary base, such as pyridine, to neutralize the generated HCl .

Miscellaneous Reactions

- Reaction with Trimethylsulfoxonium Iodide: this compound, generated in situ, can react with trimethylsulfoxonium iodide and potassium tert-butoxide in tetrahydrofuran (THF) to yield products that can be further processed .

- Acylation of Cellulose: this compound hydrochloride can be grafted onto cellulose, modifying the substrate with a pyridine ring that can adsorb cations .

- Reaction with Glycine Derivatives: this compound hydrochloride can be used to esterify glycine derivatives .

- With Tetraazaannulene Complexes: this compound hydrochloride reacts with tetraazaannulene and its complexes producing 7,16-dinicotinoyl- and 7,16-diisonico-tinoyltetraaza annulene .

Scientific Research Applications

Chemical Synthesis

Nicotinoyl chloride serves as a crucial intermediate in the synthesis of various chemical compounds. Its utility in organic chemistry includes:

- Synthesis of Nicotinamides : It reacts with amines to form nicotinamides, which are essential for numerous biological functions and pharmaceutical applications.

- Formation of Esters and Thioesters : The compound can react with alcohols and thiols to produce nicotinoyl esters and thioesters, respectively, which are valuable in medicinal chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reactants | Products | Applications |

|---|---|---|---|

| Reaction with Amines | This compound + Amine | Nicotinamide derivatives | Pharmaceuticals, Nutraceuticals |

| Reaction with Alcohols | This compound + Alcohol | Nicotinoyl esters | Drug formulation |

| Reaction with Thiols | This compound + Thiol | Nicotinoyl thioesters | Agrochemicals, Biocides |

Biological Applications

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Properties : Studies have shown that compounds synthesized from this compound can inhibit the growth of various bacteria and fungi. For instance, specific derivatives demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations .

- Potential in Drug Development : The ability of nicotinoyl derivatives to interact with biological pathways makes them potential candidates for the development of new antibiotics and antifungal agents .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of newly synthesized nicotinamides derived from this compound against several pathogens. The results indicated that certain derivatives showed effective inhibition at concentrations as low as 0.016 mM against resistant strains, highlighting their potential as therapeutic agents .

Pharmaceutical Applications

This compound is increasingly recognized for its role in pharmaceutical synthesis:

- Neurological Disorders : It is involved in synthesizing compounds targeting neurological disorders, enhancing drug efficacy and safety profiles .

- Peptide Synthesis : The compound plays a role in forming peptide bonds, which are crucial for developing therapeutic peptides used in vaccines and hormone treatments .

Table 2: Pharmaceutical Applications of this compound

| Application Area | Description | Examples |

|---|---|---|

| Neurological Disorders | Synthesis of drugs targeting neurological issues | Antidepressants, Neuroprotectants |

| Peptide Therapeutics | Formation of therapeutic peptides | Hormones, Vaccines |

Industrial Applications

Beyond its pharmaceutical uses, this compound finds applications in industry:

- Agrochemicals : It is used in developing agrochemical products that improve crop yields or protect against pests.

- Polymer Modification : The compound can modify polymer surfaces to enhance their properties for coatings and materials science applications .

Research Insights

Recent studies have focused on the synthesis and biological evaluation of nicotinoyl derivatives. For example, computational studies have indicated that certain synthesized compounds possess good docking scores for biological targets related to antimicrobial activity. This suggests their potential for further development into effective drugs .

Mechanism of Action

The mechanism of action of nicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, this compound derivatives can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Isonicotinoyl Chloride Hydrochloride

Isothis compound (pyridine-4-carbonyl chloride) is a structural isomer of this compound. Key differences include:

- Applications: Both isomers are used in acylation reactions, but isothis compound derivatives are less commonly reported in alkaloid synthesis .

Comparison with Other Acyl Chlorides

2-(4-Chlorophenoxy)this compound

This derivative features a chlorophenoxy substituent, enhancing electrophilicity at the carbonyl carbon due to electron-withdrawing effects.

Acetyl Chloride

A simpler acyl chloride with broad industrial use.

- Reactivity: Faster hydrolysis than this compound due to smaller size and lower steric hindrance.

- Applications: Less specialized than this compound, primarily used in acetylation reactions .

Reactivity and Stability

- Moisture Sensitivity: this compound hydrochloride is moisture-sensitive, requiring anhydrous conditions during synthesis and storage . Non-hydrochloride forms (e.g., CAS: 10400-19-8) are more reactive but less stable .

- Yield Variability : Synthesis yields range from 80% to 96% depending on reaction conditions (e.g., SOCl₂ excess, temperature) .

Biological Activity

Nicotinoyl chloride, a derivative of nicotinic acid, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

This compound is synthesized through the reaction of nicotinic acid with thionyl chloride. This process converts the carboxylic acid group into an acyl chloride, which is a highly reactive compound suitable for further chemical modifications. The general reaction can be summarized as follows:

This synthesis is crucial for developing various derivatives that exhibit biological activity.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound derivatives against selected bacterial strains:

| Compound | Bacterial Strain | MIC (mM) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.3 | |

| Pseudomonas aeruginosa | 0.1 | |

| Klebsiella pneumoniae | 0.2 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .

The antimicrobial mechanism of this compound involves the inhibition of key bacterial enzymes, such as sterol 14-alpha demethylase and penicillin-binding proteins, which are essential for cell wall synthesis and maintenance. Molecular docking studies have shown that nicotinoyl derivatives can effectively bind to these targets, disrupting bacterial growth .

Study 1: Efficacy Against Drug-Resistant Strains

A study published in 2024 demonstrated the effectiveness of newly synthesized nicotinoyl derivatives against drug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The compounds were tested using broth microdilution methods, revealing that certain derivatives achieved complete inhibition at concentrations as low as 0.016 mM . This study highlights the potential of nicotinoyl derivatives as alternatives to conventional antibiotics.

Study 2: In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in models of infection. One study indicated that administration of this compound significantly reduced bacterial load in infected mice compared to control groups. The compound was well-tolerated with no observed toxic effects at therapeutic doses .

Computational Studies

Computational analyses have provided insights into the pharmacokinetic properties of this compound derivatives. Predictions regarding absorption, distribution, metabolism, and excretion (ADME) suggest that while some compounds exhibit low oral bioavailability, they still possess potential as topical or injectable agents due to their high potency .

Q & A

Q. How can researchers statistically validate purity claims when reporting new derivatives of this compound hydrochloride?

- Methodological Answer : Apply:

- Triplicate measurements for elemental analysis and HPLC .

- Confidence intervals (e.g., 95% CI) for purity percentages .

- Grubbs’ test to exclude outliers in spectral data .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound hydrochloride derivatives?

- Methodological Answer : Follow NIH guidelines for:

- Reporting experimental conditions (e.g., cell lines, animal models) .

- Validating cytotoxicity data using ≥3 independent assays (e.g., MTT, LDH release) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.